[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a bifunctional amine featuring a 1,3-dimethylpyrazole moiety linked via a methylene group to an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent. This structure is of interest in medicinal chemistry and materials science due to its hybrid heterocyclic framework, which balances lipophilicity and polarity .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-9-6-10(14(2)13-9)7-12-8-11-4-3-5-15-11/h6,11-12H,3-5,7-8H2,1-2H3 |
InChI Key |
ZVDIJBIQYCWUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2CCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with an appropriate oxolane derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium bicarbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogs
- In contrast, the thiazole analog’s sulfur atom may participate in hydrophobic interactions .
- Solubility : The oxolan group in the target compound provides moderate polarity (logP ~1.5–2.0 estimated), while the morpholine analog’s logP is likely lower (~1.0–1.5) due to its hydrophilic amine .
- Synthetic Accessibility : Pyrazole derivatives are often synthesized via cyclocondensation (e.g., ), while morpholine and thiazole analogs may require specialized reagents, increasing complexity .
Biological Activity
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Pending] |
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. The pyrazole ring may facilitate binding to specific enzymes or receptors, potentially modulating their activity. The oxolan group is expected to enhance solubility and bioavailability, contributing to the overall pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to this compound. Research indicated that certain pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound Tested | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Pyrazole Derivative B | Escherichia coli | 64 µg/mL |
These findings suggest that structural modifications in pyrazole derivatives could enhance their antimicrobial efficacy.
Anticancer Activity
In vitro studies have shown that some pyrazole derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective dose ranges:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
These results highlight the potential of pyrazole-based compounds in cancer therapeutics.
Case Study 1: Endothelin Receptor Antagonism
A study investigated the endothelin receptor antagonist activity of a series of pyrazole derivatives. One compound demonstrated comparable efficacy to established drugs at a concentration of 1 μg/mL. This suggests that modifications similar to those in this compound could yield potent therapeutic agents targeting endothelin pathways .
Case Study 2: Antibacterial Screening
Another study screened various pyrazole derivatives for antibacterial activity against multiple bacterial strains. Compounds were tested for their ability to inhibit bacterial growth, with several showing promising results against resistant strains . This emphasizes the relevance of structural diversity in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
